molecular formula C32H51N11O8 B12632828 L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine CAS No. 920011-44-5

L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine

Cat. No.: B12632828
CAS No.: 920011-44-5
M. Wt: 717.8 g/mol
InChI Key: WMQDQILKEWUIMA-FRSCJGFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is a synthetic hexapeptide with the sequence Leu-Ser-Pro-His-Lys-His. Its molecular formula is $ \text{C}{33}\text{H}{52}\text{N}{12}\text{O}{9} $, and its molecular weight is approximately 717.84 g/mol (calculated from constituent amino acids, accounting for peptide bond formation). Key structural features include:

  • Two histidine residues with imidazole side chains, enabling pH-dependent interactions and metal-binding capacity.
  • Proline, introducing conformational rigidity via its cyclic structure.
  • Lysine, contributing a positively charged ε-amino group at physiological pH.

Properties

CAS No.

920011-44-5

Molecular Formula

C32H51N11O8

Molecular Weight

717.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C32H51N11O8/c1-18(2)10-21(34)27(45)42-25(15-44)31(49)43-9-5-7-26(43)30(48)40-23(11-19-13-35-16-37-19)29(47)39-22(6-3-4-8-33)28(46)41-24(32(50)51)12-20-14-36-17-38-20/h13-14,16-18,21-26,44H,3-12,15,33-34H2,1-2H3,(H,35,37)(H,36,38)(H,39,47)(H,40,48)(H,41,46)(H,42,45)(H,50,51)/t21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

WMQDQILKEWUIMA-FRSCJGFNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can produce oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or conformation. The exact pathways involved depend on the specific biological context and the peptide’s sequence.

Comparison with Similar Compounds

Sequence and Structural Features

Compound Name (Sequence) Length Key Residues Molecular Weight (g/mol) Structural Features
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine 6 His (x2), Pro, Lys 717.84 Two His imidazoles; one Pro-induced kink; Lys charge contribution.
L-Histidyl-L-seryl-L-valyl-L-histidyl-L-histidyl-L-leucyl-L-prolyl... () 11 His (x3), Pro (x2), Val, Leu ~1343.45 Multiple His and Pro residues; branched side chains (Val, Leu).
L-Histidine, L-histidyl-L-prolyl-L-histidyl-L-glutaminyl-L-alanyl... () 11 His (x3), Pro (x3), Gln, Ala 1343.45 Extended His/Pro repeats; Gln amide side chain; neutral Ala.
L-Histidyl-L-histidine () 2 His (x2) 310.30 Direct imidazole-imidazole interaction; pH-dependent conformational shifts.

Key Observations :

  • The target hexapeptide’s dual His residues may enable weaker chelation compared to peptides with three His residues (e.g., ).
  • Proline density influences rigidity. The hexapeptide’s single Pro residue likely induces less structural constraint than multi-Pro sequences (e.g., ).
  • Charged residues (e.g., Lys in the hexapeptide vs. neutral Ala/Gln in ) alter solubility and electrostatic interactions.

Physicochemical Properties

pH-Dependent Behavior
  • Target Hexapeptide: The two His imidazoles have pKa values near 6.0–6.5, enabling protonation/deprotonation in physiological conditions. Proximity of His residues may cause electrostatic interactions, though less pronounced than in L-histidyl-L-histidine (), where imidazole-imidazole interactions shift pKa by 0.3–0.7 units .
  • L-Histidyl-L-histidine () : NMR studies confirm microscopic dissociation events between imidazoles, highlighting conformational sensitivity to pH. This interaction is weaker in the hexapeptide due to spacing between His residues.
Solubility and Stability
  • The hexapeptide’s Lys residue enhances water solubility compared to hydrophobic-rich peptides like L-valyl-L-histidyl-L-leucyl-L-prolyl... ().
  • Proline’s cyclic structure reduces enzymatic degradation rates in all Pro-containing peptides, though multi-Pro sequences () may exhibit greater stability.

Functional Implications

Metal Binding
  • Target Hexapeptide: Potential for coordinating divalent cations (e.g., Zn²⁺, Cu²⁺) via His imidazoles and Lys amine, similar to His-rich metalloproteins.
  • L-Histidyl-L-histidine () : Stronger metal affinity due to adjacent His residues, validated by NMR-based pKa shifts.

Biological Activity

L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is a synthetic peptide that exhibits a range of biological activities, primarily due to its unique amino acid composition, which includes histidine, known for its versatile roles in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cell membranes, and potential therapeutic applications.

Overview of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : The peptide has shown significant efficacy against various bacterial strains.
  • Cell Penetration and Protein Transduction : It can facilitate the delivery of proteins and nucleic acids into cells.
  • Membrane Interaction : The peptide interacts with lipid bilayers, affecting membrane integrity and functionality.

Antimicrobial Properties

Research indicates that peptides rich in histidine, like this compound, possess potent antimicrobial properties. The mechanism involves the disruption of bacterial membranes, leading to cell lysis.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, the Minimum Inhibitory Concentration (MIC) was determined. The results indicated that the peptide exhibited an MIC of 10 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli10
S. aureus10

Cell Penetration and Protein Transduction

This compound also enhances protein transduction efficiency. It has been shown to facilitate the delivery of ribosome-inactivating toxins into human cell lines.

The peptide's ability to penetrate cell membranes is attributed to its amphipathic nature, which allows it to align with lipid bilayers at varying pH levels. Under acidic conditions, the peptide adopts a conformation that enhances its interaction with membranes, promoting cellular uptake.

Membrane Interaction Studies

The interaction of this compound with lipid bilayers has been extensively studied. The following findings highlight its effects on membrane integrity:

  • Pore Formation : The peptide induces pore formation in lipid membranes, leading to increased permeability.
  • Membrane Disruption : At higher concentrations, it causes significant membrane lysis.

Experimental Setup

In vitro experiments were conducted using model lipid bilayers to assess the peptide's impact on membrane integrity. The results demonstrated a dose-dependent increase in membrane permeability.

Peptide Concentration (µM)Membrane Permeability (%)
515
1030
2050

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Agents : Potential use in developing new antibiotics.
  • Drug Delivery Systems : Enhancing the efficiency of drug delivery in cancer therapies.
  • Skin Barrier Function Improvement : Potential applications in dermatology for conditions like atopic dermatitis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.